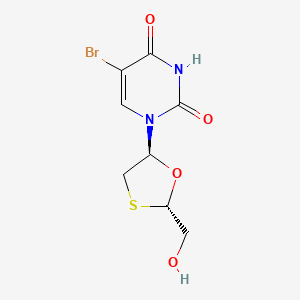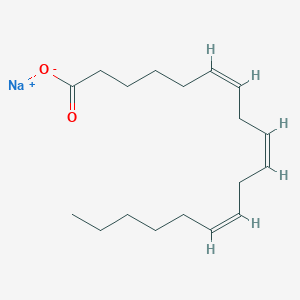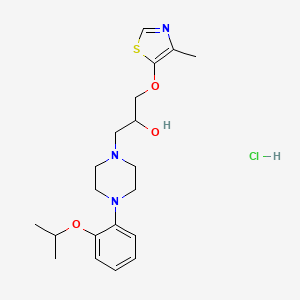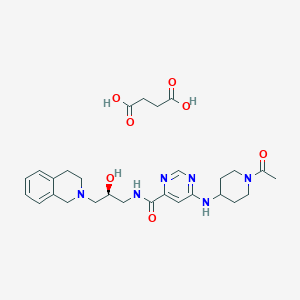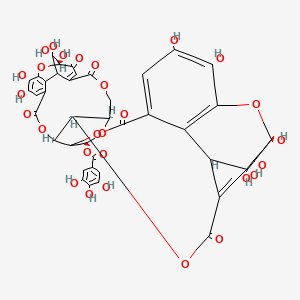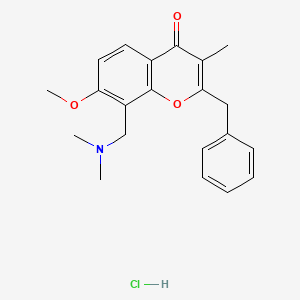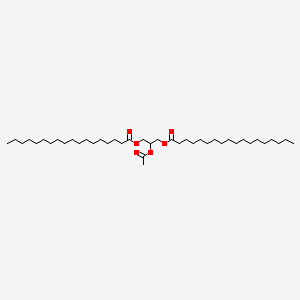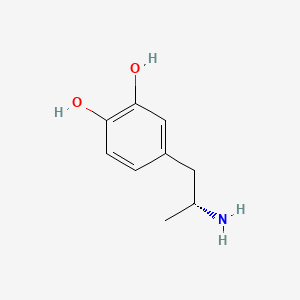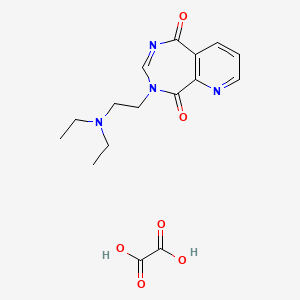
4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, hydroxyl, and thienyl groups, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide typically involves the condensation of 5-fluoro-2-hydroxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of an amine catalyst. The reaction proceeds through a Schiff base formation, followed by the addition of butanamide to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(E)-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino}butanoic acid
- Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Uniqueness
4-(((5-Fluoro-2-hydroxyphenyl)-2-thienylmethylene)amino)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
131842-86-9 |
|---|---|
Fórmula molecular |
C15H15FN2O2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-[[(5-fluoro-2-hydroxyphenyl)-thiophen-2-ylmethylidene]amino]butanamide |
InChI |
InChI=1S/C15H15FN2O2S/c16-10-5-6-12(19)11(9-10)15(13-3-2-8-21-13)18-7-1-4-14(17)20/h2-3,5-6,8-9,19H,1,4,7H2,(H2,17,20) |
Clave InChI |
WQRNILMDIQTEBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
